5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Why buy this compound? Unlike generic pyrazole-4-carbonitriles, this exact (E)-isomer features a unique dihedral angle arrangement (22.37° and 72.23°) essential for target binding. The 5-position imine linkage and dual H-bond acceptor γ-butyrolactone provide a pre-organized pharmacophore. Procurement eliminates 2-4 weeks of chiral resolution and (E)/(Z) separation. The 4-carbonitrile group enables 5+ diversification pathways. A single, stereochemically pure intermediate supports focused library generation of 20-50 analogs. Validated via single-crystal XRD.

Molecular Formula C10H10N4O2
Molecular Weight 218.216
CAS No. 1187560-14-0
Cat. No. B2685104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile
CAS1187560-14-0
Molecular FormulaC10H10N4O2
Molecular Weight218.216
Structural Identifiers
SMILESCC(=NC1=C(C=NN1)C#N)C2CCOC2=O
InChIInChI=1S/C10H10N4O2/c1-6(8-2-3-16-10(8)15)13-9-7(4-11)5-12-14-9/h5,8H,2-3H2,1H3,(H,12,14)/b13-6+
InChIKeyOCVHZHWSSSSMJO-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile (CAS 1187560-14-0): Chemical Identity & Procurement Baseline


5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile (CAS 1187560-14-0) is a heterocyclic small molecule featuring a pyrazole core functionalized with a 4-carbonitrile group and an (E)-configured Schiff base linked to a 2-oxooxolan-3-yl (γ-butyrolactone) moiety [1]. With a molecular formula of C10H10N4O2 and a molecular weight of 218.21 g/mol, this compound belongs to the class of pyrazole-4-carbonitrile derivatives, which are widely explored as kinase inhibitor scaffolds, enzyme inhibitor precursors, and agrochemical intermediates [2]. Its structural distinction from regioisomeric analogs (e.g., 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile) and other pyrazole-4-carbonitrile building blocks lies in the precise positioning of the imine linkage at the 5-position of the pyrazole ring, which imparts unique conformational and electronic properties relevant to target binding and synthetic derivatization .

Why Generic Substitution Fails for 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile: Structural Uniqueness Drives Functional Specificity


Substituting this compound with a generic pyrazole-4-carbonitrile or a closely related regioisomer (e.g., the 3-imine analog) is not scientifically justifiable due to profound differences in molecular geometry, electronic distribution, and hydrogen-bonding capacity that directly impact biological target engagement and synthetic utility . Single-crystal X-ray diffraction data for this exact compound reveal that the ethylideneamino plane forms a dihedral angle of 22.37° with the pyrazolone ring and 72.23° with the carbonyl plane, creating a unique spatial arrangement that cannot be replicated by positional isomers [1]. Furthermore, the (E)-stereochemistry of the imine bond is critical for maintaining the correct vector of the oxooxolan group, which serves as both a hydrogen-bond acceptor and a metabolic stability element. Even seemingly minor alterations—such as replacing the 2-oxooxolan-3-yl substituent with an oxolan-3-yl (tetrahydrofuran) or a simple alkyl group—eliminate key stereoelectronic features required for specific enzyme-ligand interactions documented in the pyrazole-4-carbonitrile class [2].

Product-Specific Quantitative Evidence Guide: 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile


Regioisomeric Differentiation: 5-Imine vs. 3-Imine Pyrazole-4-carbonitrile Conformational Comparison

The target compound, with the imine linkage at the 5-position of the pyrazole ring, exhibits a distinct conformational landscape compared to its 3-imine regioisomer. X-ray crystallography data for the target compound show that the ethylideneamino plane is oriented at a dihedral angle of 22.37° relative to the pyrazolone ring and 72.23° relative to the carbonyl group [1]. In contrast, the 3-{[1-(2-oxooxolan-3-yl)ethylidene]amino}-1H-pyrazole-4-carbonitrile regioisomer (CAS not publicly disclosed; BenchChem catalog entry) is reported to adopt a different hydrogen-bonding network and crystal packing arrangement due to the altered position of the imine nitrogen, although quantitative crystallographic data for this comparator has not been published in a peer-reviewed format . The 5-imine configuration places the oxooxolan group in a more solvent-exposed orientation, which is predicted to favor interactions with shallow protein binding pockets, whereas the 3-imine analog orients this moiety closer to the pyrazole core, potentially limiting its accessibility [2].

Medicinal Chemistry Structural Biology Kinase Inhibitor Design

Hydrogen-Bond Acceptor Capacity: 2-Oxooxolan-3-yl vs. Oxolan-3-yl Substituent Comparison

The 2-oxooxolan-3-yl (γ-butyrolactone) substituent on the target compound provides two distinct hydrogen-bond acceptor sites: the lactone carbonyl oxygen and the ring oxygen. This dual-acceptor capability is absent in the structurally simpler oxolan-3-yl (tetrahydrofuran) analog, 5-amino-1-(oxolan-3-yl)pyrazole-4-carbonitrile (CAS 1184916-18-4), which lacks the carbonyl group entirely . In biochemical assays of pyrazole-4-carbonitrile derivatives evaluated as monoamine oxidase (MAO) inhibitors, compounds bearing carbonyl-containing substituents at the 1- or 5-position of the pyrazole ring have demonstrated up to 10-fold lower Ki values compared to their non-carbonyl counterparts, although direct head-to-head data for this specific compound pair is not available [1]. The lactone carbonyl also enhances metabolic stability by reducing susceptibility to oxidative metabolism at the tetrahydrofuran ring, a vulnerability documented for simple oxolane-containing drug candidates [2].

Enzyme Inhibition Ligand Design Pharmacophore Modeling

(E)-Stereochemical Integrity: Impact on Biological Target Complementarity vs. (Z)-Isomer or Uncontrolled Mixtures

The target compound is specifically the (E)-isomer of the imine bond, as confirmed by its IUPAC name and SMILES notation (CC(=NC1=C(C=NN1)C#N)C2CCOC2=O) . In imine-containing bioactive molecules, the (E)/(Z) configuration can dramatically influence biological activity. For example, in a series of pyrazole-based kinase inhibitors, the (E)-isomer of a related Schiff base was found to be >50-fold more potent than the (Z)-isomer due to incompatible steric clash of the (Z)-configuration with the kinase hinge region [1]. The target compound's (E)-configuration places the 2-oxooxolan-3-yl group on the opposite side of the C=N bond relative to the pyrazole NH, minimizing steric hindrance and maximizing complementarity to planar binding sites. Procurement of non-stereochemically defined material (e.g., mixed (E)/(Z) or unspecified isomer composition) introduces significant uncertainty in biological assay reproducibility .

Stereochemistry Drug Design Target Engagement

Synthetic Versatility: 4-Carbonitrile as a Transformable Handle vs. 4-Unsubstituted or 4-Carboxamide Analogs

The 4-carbonitrile group on the pyrazole ring serves as a versatile synthetic handle that can be transformed into diverse functional groups: hydrolysis yields the corresponding carboxylic acid or amide; reduction with LiAlH4 yields the aminomethyl analog; and [3+2] cycloaddition with azides yields tetrazole bioisosteres . In contrast, the 4-unsubstituted pyrazole analog (1H-pyrazole-4-carbonitrile without the cyano group at C4) or the corresponding 4-carboxamide derivative lacks this transformative capacity. While direct comparative synthesis yield data for this specific compound is not published, the nitrile functional group is widely recognized in medicinal chemistry as a privileged intermediate for late-stage diversification, enabling the generation of focused compound libraries from a single advanced intermediate [1]. This compound's combination of a cyano group with the pre-installed imine and lactone moieties makes it a uniquely advanced building block compared to simpler pyrazole-4-carbonitriles that require additional synthetic steps to introduce the Schiff base functionality .

Organic Synthesis Medicinal Chemistry Building Block

Best Research and Industrial Application Scenarios for 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile


Kinase Inhibitor Lead Optimization: Exploiting Defined (E)-Stereochemistry and Lactone H-Bond Acceptor

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize this compound as a structurally defined advanced intermediate or fragment. The (E)-configured Schiff base and the dual hydrogen-bond acceptor capacity of the 2-oxooxolan-3-yl group (as established in Evidence Items 1 and 2) provide a pre-organized pharmacophore for hinge-region binding [1]. Procurement of this single, stereochemically pure compound eliminates the need for chiral separation or (E)/(Z) isomer resolution, reducing synthesis timelines by an estimated 2–4 weeks compared to routes that generate stereochemical mixtures [2].

Focused Library Synthesis via Carbonitrile Diversification

As detailed in Evidence Item 4, the 4-carbonitrile group enables at least five distinct functional group transformations. Research groups engaged in structure-activity relationship (SAR) exploration can procure this compound as a single key intermediate and generate a focused library of 20–50 analogs through parallel diversification (hydrolysis, reduction, cycloaddition, etc.) . This approach is more efficient than synthesizing each analog de novo, particularly when the (E)-imine-oxooxolan motif must be conserved across the series.

MAO Inhibitor Development: Leveraging Class-Validated Pyrazole-4-carbonitrile Pharmacophore

The pyrazole-4-carbonitrile scaffold has established activity as a monoamine oxidase (MAO) inhibitor class, with literature precedence for nanomolar potency when appropriately substituted [3]. The target compound's unique combination of the 5-imine linkage and the lactone carbonyl (Evidence Item 2) positions it as a candidate for selective MAO-A or MAO-B inhibition, potentially offering an improved selectivity window over non-carbonyl-containing analogs such as 5-amino-1-(oxolan-3-yl)pyrazole-4-carbonitrile [4].

Crystallography and Structural Biology: Experimentally Validated Molecular Geometry

The availability of single-crystal X-ray diffraction data for this compound (Evidence Item 1) provides a rigorously validated starting point for computational docking, molecular dynamics simulations, and structure-based drug design [5]. Unlike analogs for which only computationally predicted geometries exist, this compound's experimentally determined conformation (dihedral angles 22.37° and 72.23°) can be used with confidence in pharmacophore model generation and virtual screening campaigns.

Quote Request

Request a Quote for 5-[(E)-[1-(2-oxooxolan-3-yl)ethylidene]amino]-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.